molecular formula C18H17ClN2O B14867351 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B14867351
M. Wt: 312.8 g/mol
InChI Key: DNLNBBFQDZTFCU-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction between tryptamine and a chlorinated aromatic compound using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . The reaction typically takes place under reflux conditions in an appropriate solvent such as methanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole compounds.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific chlorophenyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H17ClN2O/c1-12(22)20-10-15(13-6-2-4-8-17(13)19)16-11-21-18-9-5-3-7-14(16)18/h2-9,11,15,21H,10H2,1H3,(H,20,22)

InChI Key

DNLNBBFQDZTFCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32

Origin of Product

United States

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